Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a carbamoyl group, and a hydroxy-phenylpentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by the reaction of the resulting methyl 4-aminobenzoate with 5-hydroxy-3-phenylpentyl isocyanate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The hydroxy-phenylpentyl chain can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester with antimicrobial properties.
Methyl 4-aminobenzoate: An ester with local anesthetic properties.
Methyl 4-(3-hydroxyphenyl)benzoate: A compound with similar structural features but different biological activities.
Uniqueness
Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy-phenylpentyl chain and a carbamoyl group allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-25-20(24)18-9-7-17(8-10-18)19(23)21-13-11-16(12-14-22)15-5-3-2-4-6-15/h2-10,16,22H,11-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSJKDGZDFAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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